(2S,6S)-6-Methylmorpholine-2-carboxylic acid
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Overview
Description
(2S,6S)-6-Methylmorpholine-2-carboxylic acid is a chiral amino acid derivative with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-6-Methylmorpholine-2-carboxylic acid typically involves the asymmetric hydrogenation of dehydroamino acids. One efficient method includes the use of chiral catalysts such as [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS)] + OTf- to produce the optically active, protected amino acid derivatives in high enantiomeric excess .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions: (2S,6S)-6-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(2S,6S)-6-Methylmorpholine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,6S)-6-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,6S)-Hydroxynorketamine: Shares a similar morpholine ring structure and is studied for its pharmacological properties.
(2R,6R)-Hydroxynorketamine: Another stereoisomer with distinct biological activities.
Diaminopimelic acids: Structurally related compounds used in the synthesis of complex amino acids.
Uniqueness: (2S,6S)-6-Methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,6S)-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
PTEJYZZFUJQPJK-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)C(=O)O |
Canonical SMILES |
CC1CNCC(O1)C(=O)O |
Origin of Product |
United States |
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